Iopamidol Impurity K is a chemical compound associated with the synthesis of Iopamidol, a non-ionic iodinated contrast agent widely used in medical imaging. This impurity emerges during the production process of Iopamidol and is significant due to its potential impact on the quality and safety of pharmaceutical formulations.
Iopamidol Impurity K is classified as a pharmaceutical impurity. It falls under the category of organic compounds, specifically as a derivative of iodinated benzene compounds, which are characterized by their iodine content and structural features that facilitate their use as contrast agents in radiographic procedures.
The synthesis of Iopamidol Impurity K typically involves multi-step chemical reactions. A notable method includes the use of hydroxy-protecting agents and acylation steps to generate various intermediates, which are subsequently transformed into Iopamidol. The process may involve:
The synthesis can be conducted in various solvents, including dipolar aprotic solvents like N,N-dimethylacetamide and N-methylpyrrolidone, under controlled pH conditions (typically maintained between 9 to 11) and temperatures ranging from 20°C to 60°C .
Iopamidol Impurity K has a complex molecular structure that includes multiple functional groups characteristic of iodinated contrast agents. While specific structural diagrams are not provided in the search results, it can be inferred that its structure closely resembles that of Iopamidol, featuring aromatic rings and iodine substituents.
The formation of Iopamidol Impurity K involves several key reactions:
These reactions typically require careful monitoring of reaction conditions (temperature, pH) and may involve intermediate compounds that need to be isolated before proceeding to subsequent steps .
The mechanism by which Iopamidol Impurity K forms involves sequential reactions starting from simpler organic precursors. The initial acylation introduces functional groups that are crucial for the subsequent hydrolysis step, leading to the formation of both Iopamidol and its impurities.
The exact mechanistic pathways are often detailed in synthetic chemistry literature but may not be fully disclosed in patent filings or studies focused solely on impurity characterization .
While specific physical properties such as melting point or boiling point are not provided in the search results, impurities like Iopamidol Impurity K generally exhibit characteristics similar to other iodinated compounds, including solubility in organic solvents.
Chemical properties include reactivity with acids and bases, stability under various conditions, and potential interactions with other pharmaceutical ingredients. These properties are critical for assessing the safety profile of formulations containing Iopamidol .
Iopamidol Impurity K serves primarily as a reference compound for analytical method development in pharmaceutical research. Its characterization is essential for ensuring the quality control of Iopamidol formulations used in medical imaging. Additionally, understanding its properties aids in regulatory assessments concerning drug safety and efficacy .
Iopamidol Impurity K features a benzenedicarboxamide core substituted with two iodine atoms at positions 2 and 4 of the aromatic ring. A critical structural element is the (S)-2-hydroxypropanoyl (lactam) group attached to the amino functionality at position 5, imparting stereochemical specificity to the molecule [1] [2]. The structure is further characterized by two identical hydrophilic side chains composed of N-(1,3-dihydroxypropan-2-yl) groups attached to the carboxamide functionalities. These side chains enhance the molecule's water solubility and contribute to its overall polarity [4].
The compound is designated as Impurity K in the European Pharmacopoeia (EP) monograph for Iopamidol and as Iopamidol Diiodo Derivative in the United States Pharmacopeia (USP) [1] [6]. Alternative nomenclature includes N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4-diiodobenzene-1,3-dicarboxamide (EP) and (S)-N1,N3-Bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4-diiodoisophthalamide (USP) [1] [4]. These systematic names precisely define the molecular connectivity and absolute stereochemistry of the chiral center.
Iopamidol Impurity K has a defined molecular formula of C₁₇H₂₃I₂N₃O₈, established through high-resolution mass spectrometry and elemental analysis [1] [2] [8]. The calculated molecular weight based on this formula is 651.19 g/mol, which distinguishes it from the parent compound Iopamidol (C₁₇H₂₂I₃N₃O₈, 777.09 g/mol) by the absence of one iodine atom and the presence of an additional hydrogen atom [4] [7]. This mass difference of approximately 126 g/mol corresponds exactly to the mass difference between iodine and hydrogen, confirming the diiodinated nature of this impurity compared to the triiodinated parent drug.
Table 1: Molecular Characterization of Iopamidol Impurity K
Parameter | Value |
---|---|
Molecular Formula | C₁₇H₂₃I₂N₃O₈ |
Exact Molecular Weight | 651.19 g/mol |
Mass Difference vs. Iopamidol | -126 g/mol |
Elemental Composition | C: 31.36%; H: 3.56%; I: 38.99%; N: 6.45%; O: 19.64% |
The Chemical Abstracts Service (CAS) registry number assigned to Iopamidol Impurity K is 1788899-70-6, which serves as a unique identifier across scientific and regulatory databases [1] [2] . This CAS number facilitates precise tracking of the compound in chemical inventories, regulatory submissions, and scientific literature.
According to International Union of Pure and Applied Chemistry (IUPAC) conventions, the systematic name is:N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4-diiodobenzene-1,3-dicarboxamide [1] . This name defines the following structural features:
Pharmacopeial synonyms include Iopamidol EP Impurity K, Iopamidol BP Impurity K, and Iopamidol Diiodo Derivative (USP) [1] [6]. These designations are critical for regulatory compliance and quality control documentation in pharmaceutical applications.
The stereochemistry of Iopamidol Impurity K centers on the chiral lactam group attached to the aromatic ring. The configuration at this stereogenic center is exclusively specified as (S) in pharmacopeial definitions [2] [4]. This (S)-configuration is crucial because it mirrors the stereochemistry present in the parent drug Iopamidol, and any deviation could significantly alter the impurity's chemical behavior and chromatographic properties [2].
Potential isomeric forms include:
The (S)-configuration is maintained during synthesis through stereoselective reactions and careful control of reaction conditions to prevent racemization [2]. Analytical differentiation between the (S)-configured impurity and its (R)-counterpart requires chiral separation techniques, as conventional reversed-phase HPLC may not resolve these enantiomers [4]. Diastereomeric forms could theoretically arise if new chiral centers were introduced in the side chains, though the current structure maintains only one defined stereocenter.
Iopamidol Impurity K demonstrates high water solubility due to its multiple hydrophilic functional groups, including four hydroxyl groups and two amide bonds [1] [6]. This solubility profile aligns with the parent compound Iopamidol and facilitates analysis in aqueous systems typically employed in pharmaceutical quality control. The compound is reported to be very slightly soluble in methanol and generally insoluble in less polar organic solvents [1] [2].
Predicted physicochemical properties based on computational modeling include:
The compound exhibits thermal stability consistent with its solid-state properties as a white to off-white powder [2] [6]. Under recommended storage conditions (2-8°C), the material maintains stability for extended periods, though thermal gravimetric analysis indicates decomposition above 200°C [6]. Solution stability is pH-dependent, with optimal stability observed in neutral to slightly acidic conditions. Exposure to strong acids, bases, or oxidizing agents may promote degradation, while photostability studies indicate limited sensitivity to light under normal handling conditions [6].
Table 2: Physicochemical Properties of Iopamidol Impurity K
Property | Value/Description | Method/Notes |
---|---|---|
Physical State | White to off-white powder | Observed |
Solubility in Water | Freely soluble | Pharmacopeial testing |
Solubility in Methanol | Very slightly soluble | Experimental observation |
pKa | 11.81 ± 0.46 | Predicted (computational) |
Storage Temperature | 2-8°C | Recommended for long-term storage |
Thermal Decomposition | >200°C | Thermogravimetric analysis (TGA) |
Table 3: Standard Nomenclature for Iopamidol Impurity K
Nomenclature System | Designation |
---|---|
CAS Registry Number | 1788899-70-6 |
IUPAC Name | N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4-diiodobenzene-1,3-dicarboxamide |
European Pharmacopoeia | Iopamidol EP Impurity K |
United States Pharmacopeia | Iopamidol Diiodo Derivative (USP) |
Common Synonyms | Iopamidol BP Impurity K; (S)-N1,N3-Bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4-diiodoisophthalamide |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7